molecular formula C6H10O B165628 3-Methyl-1-pentyn-3-ol CAS No. 77-75-8

3-Methyl-1-pentyn-3-ol

Cat. No.: B165628
CAS No.: 77-75-8
M. Wt: 98.14 g/mol
InChI Key: QXLPXWSKPNOQLE-UHFFFAOYSA-N
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Description

Methylpentynol, also known as 3-methylpent-1-yn-3-ol, is a tertiary pentynol with hypnotic, sedative, and anticonvulsant effects. It was discovered by Bayer in 1913 and was initially used for the treatment of insomnia. its use was quickly phased out due to the development of newer drugs with more favorable safety profiles .

Preparation Methods

Methylpentynol is prepared by the ethynylation of butanone with acetylene. There are three main industrial processes for its production:

Chemical Reactions Analysis

Methylpentynol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Methylpentynol is unique among similar compounds due to its specific structure and effects. Similar compounds include:

Methylpentynol stands out due to its specific combination of hypnotic, sedative, and anticonvulsant effects, as well as its unique preparation methods and applications.

Properties

IUPAC Name

3-methylpent-1-yn-3-ol
Source PubChem
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InChI

InChI=1S/C6H10O/c1-4-6(3,7)5-2/h1,7H,5H2,2-3H3
Source PubChem
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InChI Key

QXLPXWSKPNOQLE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#C)O
Source PubChem
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Molecular Formula

C6H10O
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DSSTOX Substance ID

DTXSID5021756
Record name 3-Methyl-1-pentyn-3-ol
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Molecular Weight

98.14 g/mol
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Physical Description

Liquid with an acrid odor; [Merck Index] Clear slightly yellow liquid; [Acros Organics MSDS]
Record name 3-Methyl-1-pentyn-3-ol
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Vapor Pressure

5.25 [mmHg]
Record name 3-Methyl-1-pentyn-3-ol
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CAS No.

77-75-8
Record name 3-Methyl-1-pentyn-3-ol
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Record name Methylpentynol [INN:BAN]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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